molecular formula C10H12N2O3 B1611116 Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 439118-88-4

Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B1611116
M. Wt: 208.21 g/mol
InChI Key: MIIPHIQWERQWMQ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the empirical formula C10H12N2O3 . It has a molecular weight of 208.21 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C(C(C=C1)=C(NCC2)N2C1=O)OCC . The InChI key is MIIPHIQWERQWMQ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed various methods for synthesizing novel compounds using derivatives related to "Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate." These methods often involve cyclocondensation reactions, showcasing the versatility of such derivatives in organic synthesis:

  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be readily converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).
  • Synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate illustrates the compound's potential as a precursor in heterocyclic chemistry (Ahmed, 2003).

Potential Biological Activities

Some derivatives have been studied for their potential biological activities, including antitumor and antiallergic properties, though direct studies on "Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate" itself may be limited:

  • The alternative syntheses of the antitumor drug temozolomide, avoiding the use of hazardous reagents, highlight the importance of such derivatives in medicinal chemistry (Wang et al., 1994).
  • Synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines from related compounds demonstrates the derivative's utility in developing new therapeutic agents (Nohara et al., 1985).

Safety And Hazards

The compound is classified as a combustible solid . The flash point is not applicable . For safety, it is recommended to keep the container tightly closed and store it away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-3-4-8(13)12-6-5-11-9(7)12/h3-4,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIPHIQWERQWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCN2C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477589
Record name ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate

CAS RN

439118-88-4
Record name ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 3
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 5
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate

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